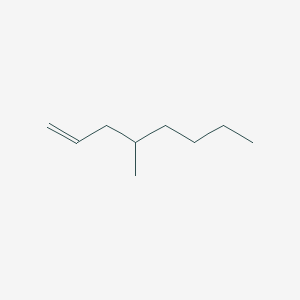

4-Methyl-1-octene

Description

Properties

CAS No. |

13151-12-7 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

4-methyloct-1-ene |

InChI |

InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3 |

InChI Key |

XWJMQJGSSGDJSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC=C |

Origin of Product |

United States |

Preparation Methods

Experimental Data

A representative procedure involves heating 4-methyl-1-octanol (1 mol) with H₂SO₄ (0.1 mol) at 160°C for 4 hours. The crude product is distilled under reduced pressure to isolate 4-methyl-1-octene.

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (GC-MS) | >90% |

| Byproducts | Diethyl ether (minor) |

Alkylation of 1-Octene with Methyl Halides

Reaction Overview

Alkylation introduces a methyl branch to 1-octene using methyl halides (e.g., CH₃I) in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction follows an SN2 mechanism , where the base deprotonates 1-octene to form a carbanion, which subsequently attacks the methyl halide.

Key Conditions :

- Temperature : 0–25°C (to minimize side reactions).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Molar Ratio : 1-octene : CH₃I : NaH = 1 : 1.2 : 1.1.

Performance Metrics

A study using NaH in THF at 20°C reported:

| Parameter | Value |

|---|---|

| Conversion | 85% |

| Selectivity | 78% for 4-methyl isomer |

| Isomerization | 15% 3-methyl-1-octene |

Industrial Oligomerization of Ethylene with Branching Agents

Catalytic Systems

Industrial production leverages Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂) to oligomerize ethylene in the presence of α-olefin branching agents like 4-methyl-1-pentene. The process occurs in gas-phase reactors at elevated pressures.

Key Conditions :

- Temperature : 80–120°C.

- Pressure : 10–50 bar.

- Co-catalyst : Triethylaluminum (AlEt₃).

Process Optimization

Data from ethylene/1-heptene copolymerization (analogous to this compound synthesis) shows:

| Parameter | Value |

|---|---|

| Catalyst Activity | 5,000 g/g-Ti·h |

| Branching Density | 15–20 branches/1,000 C |

| Molecular Weight (Mₙ) | 50,000–100,000 g/mol |

Elimination Reactions from Tosylate Precursors

Synthesis of 4-Methyl-1-octenyl Tosylate

4-Methyl-1-octanol is converted to its tosylate ester using toluenesulfonyl chloride (TsCl) in pyridine. The tosylate undergoes E2 elimination with a bulky base (e.g., DBU) to yield this compound.

Key Conditions :

- Base : 1,8-Diazabicycloundec-7-ene (DBU).

- Solvent : Dichloromethane (DCM).

- Temperature : 25°C (room temperature).

Yield and Selectivity

- Tosylation Yield : 90–95%.

- Elimination Yield : 80–85%.

- Zaitsev Preference : >95% 1-alkene formation.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 70% | High | Lab-scale | Low |

| Alkylation | 65% | Moderate | Pilot-scale | Moderate |

| Oligomerization | 90% | High | Industrial | High |

| Tosylate Elimination | 80% | High | Lab-scale | Moderate |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-octene undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into various oxygenated products, such as aldehydes and acids.

Hydroformylation: This reaction involves the addition of a formyl group (CHO) to the double bond, producing aldehydes.

Hydrogenation: This reaction adds hydrogen to the double bond, converting the alkene into an alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Hydroformylation: This reaction typically uses a combination of carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium or cobalt catalyst.

Hydrogenation: Hydrogen gas (H₂) is used in the presence of a palladium or platinum catalyst.

Major Products Formed

Oxidation: Nonanal (C₉H₁₈O) and nonanoic acid (C₉H₁₈O₂).

Hydroformylation: Nonanal (C₉H₁₈O).

Hydrogenation: 4-Methyloctane (C₉H₂₀).

Scientific Research Applications

4-Methyl-1-octene has several applications in scientific research and industry:

Biology: It serves as a model compound in studies of alkene reactivity and enzyme-catalyzed transformations.

Mechanism of Action

The mechanism by which 4-Methyl-1-octene exerts its effects depends on the specific reaction it undergoes. For example:

Hydroformylation: The reaction proceeds through the formation of a metal-alkyl intermediate, followed by the insertion of carbon monoxide and hydrogen to form the aldehyde product.

Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of intermediate species that eventually yield the oxygenated products.

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Substitution

The position of the methyl group significantly affects properties such as boiling point, density, and reactivity. For example:

Key Observations :

- Retention Indices: this compound has a Kovats RI of 846 on squalane .

Comparison with Other α-Olefins

This compound is part of a broader class of α-olefins used in industrial processes. For instance:

- 4-Methyl-1-pentene (shorter chain): Lower molecular weight (84.16 g/mol) and distinct applications in specialty polymers.

Data Tables

Table 1: Physical and Chromatographic Properties

Research Findings and Trends

- Catalytic Polymerization : this compound is catalytically dimerized using trialkylaluminum compounds to form oligomers with methylidene groups, which are valuable in lubricants and adhesives .

- Branching Effects : Compounds with methyl groups farther from the double bond (e.g., 5-methyl-1-octene) may yield more thermally stable polymers due to reduced steric strain.

Q & A

Basic Question: What experimental methods are recommended for synthesizing 4-Methyl-1-octene with high purity?

Methodological Answer:

Synthesis typically involves acid-catalyzed dehydration of 4-methyl-2-octanol or isomerization of related alkenes. Key steps include:

- Catalyst Selection : Use concentrated sulfuric acid or phosphoric acid for dehydration, with temperature control (80–120°C) to minimize side reactions like polymerization .

- Purification : Distillation under inert atmosphere (N₂/Ar) to prevent oxidation, followed by GC-MS analysis to confirm purity (>95%) and monitor isomerization byproducts .

- Characterization : Compare NMR (¹H/¹³C) and FTIR spectra with literature data to verify structural integrity (e.g., δ ~5.2 ppm for terminal vinyl protons) .

Advanced Question: How can reaction mechanisms for this compound’s electrophilic addition be investigated computationally?

Methodological Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for intermediates (e.g., carbocation stability in Markovnikov vs. anti-Markovnikov pathways) .

- Kinetic Isotope Effects (KIE) : Compare experimental and simulated KIE values to validate proposed transition states .

- Solvent Effects : Employ COSMO-RS models to predict solvent polarity impacts on regioselectivity .

Basic Question: What analytical techniques are critical for characterizing this compound in complex mixtures?

Methodological Answer:

- GC-MS : Quantify isomer ratios (e.g., 1-octene vs. internal alkenes) using retention indices and fragmentation patterns .

- NMR Spectroscopy : Assign stereochemistry via NOESY/ROESY for allylic protons and coupling constants (J values) .

- Elemental Analysis : Verify carbon/hydrogen content to assess purity, especially when synthesizing derivatives .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for this compound polymerization?

Methodological Answer:

- Controlled Replication : Standardize catalyst activation (e.g., Ziegler-Natta systems) under identical conditions (temperature, solvent, monomer concentration) .

- Error Analysis : Quantify uncertainties in molecular weight (GPC) and polydispersity indices (PDI) using triplicate measurements .

- Meta-Analysis : Compare datasets across studies via platforms like Reaxys or SciFinder to identify outliers and methodological discrepancies .

Basic Question: How to determine if a synthesized this compound derivative is novel?

Methodological Answer:

- Literature Survey : Use SciFinder/Reaxys to search CAS numbers, spectral data, and synthetic routes .

- Analytical Cross-Validation : Compare melting points, optical rotation (if chiral), and chromatographic behavior with known compounds .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., epoxides) to confirm stereochemistry .

Advanced Question: What strategies optimize stereoselective hydrofunctionalization of this compound?

Methodological Answer:

- Chiral Catalyst Design : Screen transition-metal complexes (e.g., Pd or Rh with phosphine ligands) for enantioselectivity in hydroboration or hydrosilylation .

- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Statistical DoE : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent polarity) .

Basic Question: How to design a kinetic study for this compound oxidation?

Methodological Answer:

- Rate Law Determination : Monitor substrate depletion via GC or UV-Vis at fixed intervals under varying [oxidant] (e.g., KMnO₄) .

- Activation Energy Calculation : Perform Arrhenius analysis using rate constants at multiple temperatures (25–80°C) .

- Control Experiments : Test for radical inhibitors (e.g., BHT) to identify chain-propagation mechanisms .

Advanced Question: What methodologies address challenges in isolating this compound from reaction byproducts?

Methodological Answer:

- Fractional Crystallization : Use low-temperature recrystallization with hexane/ethyl acetate to separate alkenes from dienes .

- Chromatographic Techniques : Employ silver nitrate-impregnated silica gel columns to exploit π-complexation for selective retention .

- Distillation Optimization : Utilize spinning-band distillation under reduced pressure to resolve closely boiling isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.